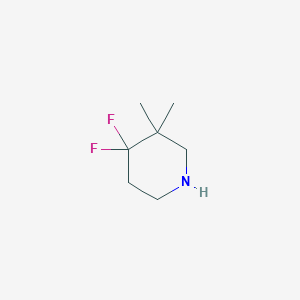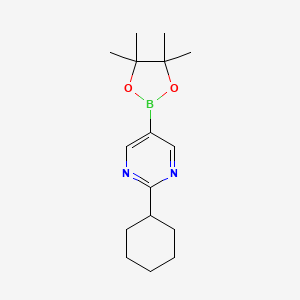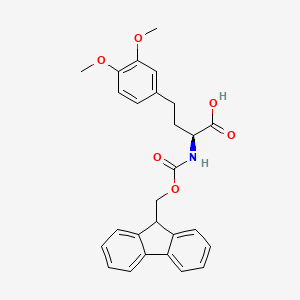
4-(Boc-Aminomethyl)pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Boc-Aminomethyl)pyridine-3-boronic acid (4-BAMPBA) is an organoboron compound which has been widely studied due to its potential applications in both organic synthesis and scientific research. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound, and boronic acid, a boron-containing organic compound. 4-BAMPBA has been used in various chemical and biological processes, and its unique properties have made it a valuable tool for scientists.
科学的研究の応用
4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used in various scientific research applications, including the synthesis of peptides, proteins, and other bioactive molecules. It has also been used as a catalyst for organic reactions, such as the coupling of carboxylic acids and alcohols. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used as a reagent for the synthesis of peptide-based inhibitors of enzymes, such as proteases and kinases.
作用機序
4-(Boc-Aminomethyl)pyridine-3-boronic acid is a boron-containing compound which can act as a Lewis acid, meaning it can accept electrons from other molecules. This property allows 4-(Boc-Aminomethyl)pyridine-3-boronic acid to be used as a catalyst in a variety of organic reactions. For example, 4-(Boc-Aminomethyl)pyridine-3-boronic acid can facilitate the coupling of carboxylic acids and alcohols by forming a boron-oxygen-carbon bond. This bond can then be broken to form the desired product.
Biochemical and Physiological Effects
4-(Boc-Aminomethyl)pyridine-3-boronic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(Boc-Aminomethyl)pyridine-3-boronic acid can inhibit the activity of enzymes such as proteases, kinases, and phosphatases. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have antioxidant and anti-inflammatory properties. These effects may be due to the boron-containing moiety of 4-(Boc-Aminomethyl)pyridine-3-boronic acid, which has been shown to interact with proteins and other biological molecules.
実験室実験の利点と制限
4-(Boc-Aminomethyl)pyridine-3-boronic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a catalyst for a variety of organic reactions. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have potential biochemical and physiological effects, making it a valuable tool for scientists. However, 4-(Boc-Aminomethyl)pyridine-3-boronic acid also has some limitations. For example, it is not very stable at high temperatures, and it can react with other molecules in the presence of light or oxygen.
将来の方向性
There are several potential future directions for 4-(Boc-Aminomethyl)pyridine-3-boronic acid research. One area of research is the development of new synthetic methods for the synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid and other boronic acid derivatives. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-(Boc-Aminomethyl)pyridine-3-boronic acid. Finally, research could be conducted to explore the use of 4-(Boc-Aminomethyl)pyridine-3-boronic acid as a catalyst for other organic reactions, such as the coupling of amines and carboxylic acids.
合成法
4-(Boc-Aminomethyl)pyridine-3-boronic acid is typically synthesized through a two-step process. The first step involves the reaction of boronic acid with a protected amino acid in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the amino acid with a suitable reagent such as trifluoroacetic acid. This two-step process can be used to synthesize a variety of boronic acid derivatives, including 4-(Boc-Aminomethyl)pyridine-3-boronic acid.
特性
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMFKCMWFBVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid | |
CAS RN |
2096339-61-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)


![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)


![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)



